molecular formula C8H13N3S B2988263 1-(thian-4-yl)-1H-pyrazol-3-amine CAS No. 1781538-18-8

1-(thian-4-yl)-1H-pyrazol-3-amine

Cat. No.: B2988263
CAS No.: 1781538-18-8
M. Wt: 183.27
InChI Key: LHGYKPZLUPKCKU-UHFFFAOYSA-N
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Description

1-(Thian-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. The compound consists of a thiazole ring fused with a pyrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(thian-4-yl)-1H-pyrazol-3-amine typically involves the reaction of thian-4-yl derivatives with hydrazine derivatives under controlled conditions. One common method includes the cyclization of thian-4-yl hydrazine with appropriate diketones or aldehydes in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 1-(Thian-4-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Various nucleophiles like halides, amines; often in the presence of a base or catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of novel materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 1-(thian-4-yl)-1H-pyrazol-3-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities. For instance, its antimicrobial action could be due to the disruption of bacterial cell wall synthesis or interference with microbial metabolic pathways.

Comparison with Similar Compounds

1-(Thian-4-yl)-1H-pyrazol-3-amine can be compared with other similar heterocyclic compounds such as:

    1-(Thian-4-yl)pyrrolidin-3-amine: Another heterocyclic compound with a thiazole ring, but with a pyrrolidine ring instead of a pyrazole ring.

    1-(Thian-4-yl)piperidin-4-amine: Contains a piperidine ring fused with a thiazole ring, showing different biological activities.

Uniqueness: The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

1-(thian-4-yl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c9-8-1-4-11(10-8)7-2-5-12-6-3-7/h1,4,7H,2-3,5-6H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGYKPZLUPKCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2C=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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